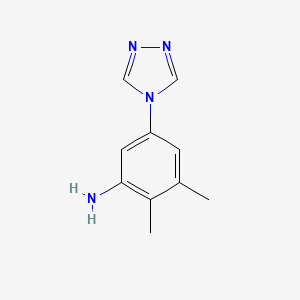

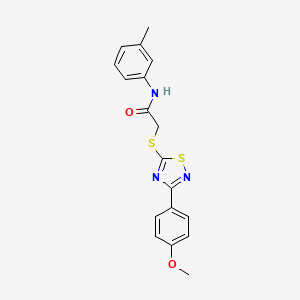

2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

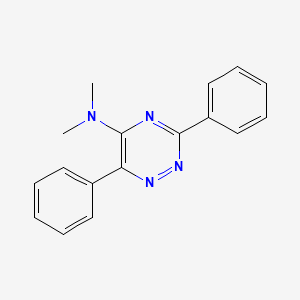

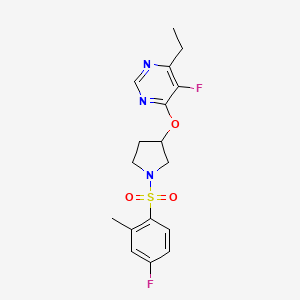

“2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole ring is a significant heterocyclic component present in many drug classes due to its ability to bind with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N4 . The triazole ring in this compound is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 395.3±52.0 °C, and its density is predicted to be 1.24±0.1 g/cm3 .Scientific Research Applications

Synthesis of New s-Triazine Derivatives

Research by Shawish et al. (2021) involved the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This study showcased the utility of such compounds in designing molecules with specific intermolecular interactions and electronic properties. The synthesis process and the resultant compounds' properties were thoroughly investigated, demonstrating the compound's relevance in creating materials with controlled molecular architecture and desirable electronic characteristics (Shawish et al., 2021).

Developing Electroluminescent Materials

Doi et al. (2003) discussed the creation of a novel class of emitting amorphous molecular materials incorporating derivatives similar to 2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline. These materials exhibit strong fluorescence emission and high glass-transition temperatures, making them suitable for organic electroluminescent devices. The study highlights the compound's role in developing materials that can emit multicolor light, including white, thus contributing to advances in display and lighting technologies (Doi et al., 2003).

Photoluminescent Properties of Copper(I) Complexes

A study by Manbeck et al. (2011) explored the photoluminescent properties of heteroleptic copper(I) complexes, incorporating amido-triazole and diphosphine ligands. This research provides insights into the structural and electronic factors influencing the photoluminescent behavior of copper(I) complexes, where derivatives of this compound play a crucial role. The findings contribute to the understanding of light-emitting materials and their potential applications in optoelectronic devices (Manbeck et al., 2011).

Mechanism of Action

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with their targets, leading to changes in the biological system . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and temperature can affect the compound’s stability and its interactions with its targets . .

Future Directions

Given the therapeutic importance of triazole derivatives, it is crucial to search for new antibacterial molecules with novel mechanisms of action as well as structural modification or optimization of the existing agents . This can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

2,3-dimethyl-5-(1,2,4-triazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-9(4-10(11)8(7)2)14-5-12-13-6-14/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIGDTJPRCIKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869828.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

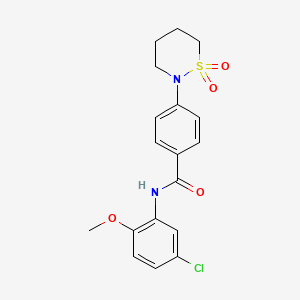

![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)

![(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2869846.png)